Product packaging for 2-(2-Chloroethoxy)octane(Cat. No.:CAS No. 61853-33-6)

2-(2-Chloroethoxy)octane

Cat. No.: B14564977
CAS No.: 61853-33-6
M. Wt: 192.72 g/mol
InChI Key: WAKOFUDHBWGHKW-UHFFFAOYSA-N
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Description

2-(2-Chloroethoxy)octane is an organic compound of interest in synthetic organic chemistry and materials science research. This compound features a chloroethoxy group linked to an octane chain, making it a potential intermediate for the synthesis of more complex molecules. While specific research on this exact compound is limited, its structure suggests applications parallel to other chloroethoxy derivatives, which are employed in the preparation of polymers and specialty chemicals . This compound is related to shorter-chain analogs like 2-(2-Chloroethoxy)ethanol, which is used in the preparation of pharmaceuticals such as quetiapine and other chemical syntheses . The longer alkyl chain in this compound may impart different solubility and lipophilicity properties, making it a candidate for research in modifying polymer chains or developing novel surfactants and lubricants. As a halogenated ether, researchers should handle this material with care. It is expected to be moisture-sensitive and incompatible with strong oxidizing agents and strong bases . Please Note: This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21ClO B14564977 2-(2-Chloroethoxy)octane CAS No. 61853-33-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61853-33-6

Molecular Formula

C10H21ClO

Molecular Weight

192.72 g/mol

IUPAC Name

2-(2-chloroethoxy)octane

InChI

InChI=1S/C10H21ClO/c1-3-4-5-6-7-10(2)12-9-8-11/h10H,3-9H2,1-2H3

InChI Key

WAKOFUDHBWGHKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)OCCCl

Origin of Product

United States

Sophisticated Synthetic Methodologies for 2 2 Chloroethoxy Octane

Catalytic Olefin Functionalization Pathways

Directing the addition of 2-chloroethanol (B45725) across the double bond of 1-octene (B94956) represents an atom-economical approach to 2-(2-Chloroethoxy)octane. Success in this pathway hinges on controlling the regioselectivity of the addition to achieve the desired 2-octyl isomer over the 1-octyl alternative.

Regioselective Addition of Chloroethanol to 1-Octene

The hydroalkoxylation of 1-octene with 2-chloroethanol is a key transformation in this synthetic route. To obtain this compound, an anti-Markovnikov addition is essential. While traditional acid-catalyzed additions to alkenes typically follow Markovnikov's rule, modern catalytic systems, particularly those employing transition metals, can reverse this selectivity. Palladium-based catalysts, for instance, have been shown to facilitate the anti-Markovnikov hydroalkoxylation of terminal alkenes. nih.gov The mechanism often involves the formation of a metal-hydride species that adds to the alkene, followed by nucleophilic attack of the alcohol.

Influence of Catalyst Systems on Reaction Efficacy and Selectivity

The choice of catalyst and ligand is paramount in directing the regioselectivity and achieving high yields. Catalyst systems based on late transition metals like palladium and iridium are often employed for such transformations. The ligand environment around the metal center plays a crucial role in influencing the steric and electronic factors that govern the regiochemical outcome. For instance, bulky phosphine (B1218219) ligands on a palladium catalyst can favor the formation of the anti-Markovnikov product by directing the addition of the metal-hydride to the terminal carbon of the alkene.

Catalyst SystemLigandSolventTemperature (°C)Regioselectivity (anti-Markovnikov:Markovnikov)Yield (%)
Pd(OAc)₂P(t-Bu)₃Toluene80>95:585
[Ir(COD)Cl]₂dppeTHF6090:1078
Rh(acac)(CO)₂PPh₃Dioxane10085:1570

Note: This data is representative of typical hydroalkoxylation reactions of terminal alkenes and is provided for illustrative purposes.

Etherification and Halogenation Strategies

A more traditional and often more versatile approach involves the initial formation of an ether linkage, followed by the introduction of the chlorine atom. This two-step process allows for greater control over the synthesis of the target molecule.

Nucleophilic Substitution Routes from Octanol Derivatives

The Williamson ether synthesis is a cornerstone of ether formation and provides a reliable route to the precursor of this compound. jk-sci.comwikipedia.org This method involves the reaction of an alkoxide with a suitable alkyl halide. For the synthesis of the ether precursor, 2-(octan-2-yloxy)ethanol, two primary pathways are viable:

Reaction of 2-octanol (B43104) with a 2-haloethanol: In this approach, 2-octanol is first deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This is then reacted with a 2-haloethanol, like 2-chloroethanol or 2-bromoethanol, via an SN2 reaction.

Reaction of a 2-halooctane with ethylene (B1197577) glycol: Alternatively, a 2-halooctane can be reacted with the mono-anion of ethylene glycol. This route is generally less favored due to the potential for Williamson ether synthesis to occur at both ends of the ethylene glycol molecule, leading to side products.

The first approach is generally preferred for its higher selectivity.

Alkoxide PrecursorHalideBaseSolventTemperature (°C)Yield (%)
2-Octanol2-ChloroethanolNaHTHF6590
2-Octanol2-BromoethanolKHDMF2592
2-BromooctaneEthylene GlycolNaHDMSO8065

Note: This data is representative of typical Williamson ether syntheses and is provided for illustrative purposes.

Another method for the synthesis of the ether precursor is the reaction of 2-octanol with ethylene oxide. This reaction is typically catalyzed by a base and results in the ring-opening of the epoxide to form 2-(octan-2-yloxy)ethanol. wikipedia.org

Directed Halogenation of Ether Precursors

Once the precursor alcohol, 2-(octan-2-yloxy)ethanol, is synthesized, the hydroxyl group must be converted to a chloride. This transformation can be achieved using a variety of standard halogenating agents.

Using Thionyl Chloride: Thionyl chloride (SOCl₂) is a common and effective reagent for the conversion of primary and secondary alcohols to the corresponding alkyl chlorides. libretexts.org The reaction proceeds via an SN2 mechanism, which results in the inversion of stereochemistry if the alcohol is chiral. The byproducts of the reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies the purification of the final product. masterorganicchemistry.comyoutube.com

The Appel Reaction: The Appel reaction provides a mild method for the conversion of alcohols to alkyl chlorides using a combination of triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). alfa-chemistry.comwikipedia.orgorganic-chemistry.org This reaction also proceeds via an SN2 mechanism, leading to inversion of configuration at a stereocenter. richmond.edunrochemistry.com The driving force for the reaction is the formation of the highly stable triphenylphosphine oxide byproduct. jk-sci.com

Starting MaterialReagentSolventTemperature (°C)Yield (%)
2-(Octan-2-yloxy)ethanolSOCl₂Pyridine0-2588
2-(Octan-2-yloxy)ethanolPPh₃ / CCl₄Acetonitrile8091

Note: This data is representative of standard chlorination reactions of secondary alcohols and is provided for illustrative purposes.

Elucidating Reaction Mechanisms and Reactivity Profiles of 2 2 Chloroethoxy Octane

Nucleophilic Substitution Dynamics

Nucleophilic substitution reactions involve the replacement of the chlorine atom, a good leaving group, by a nucleophile. The primary nature of the alkyl chloride in 2-(2-Chloroethoxy)octane strongly favors the S(_N)2 mechanism. chemicalnote.com

Kinetics and Stereochemistry of Substitution at the Chlorinated Center

The kinetics of nucleophilic substitution on this compound are expected to follow a second-order rate law, characteristic of S(_N)2 reactions, where the rate is dependent on the concentrations of both the substrate and the nucleophile. chemicalnote.comyoutube.com The reaction proceeds through a single, concerted step where the nucleophile attacks the electrophilic carbon bearing the chlorine atom from the backside, simultaneously with the departure of the chloride ion. chemicalnote.com This backside attack leads to an inversion of configuration at the reaction center, a stereochemical outcome known as Walden inversion. youtube.com

For a chiral analog of this compound, this inversion would result in a product with the opposite stereochemistry compared to the starting material. youtube.com The transition state of this reaction involves a pentacoordinate carbon atom, partially bonded to both the incoming nucleophile and the departing chloride ion. chemicalnote.com

Interactive Data Table: Expected Kinetic and Stereochemical Outcomes for S(_N)2 Reactions of this compound

FeatureExpected Outcome for this compoundGeneral S(_N)2 Principle
Reaction Kinetics Second-order: rate = k[Substrate][Nucleophile]Bimolecular rate-determining step chemicalnote.com
Mechanism Concerted, single-step processSimultaneous bond formation and breakage utexas.edu
Stereochemistry Inversion of configurationBackside attack of the nucleophile chemicalnote.comyoutube.com
Intermediate No intermediate formedA transient transition state is involved utexas.edu

Reactivity with Diverse Nucleophilic Species (e.g., amines, thiols, alkoxides)

The electrophilic carbon atom in this compound is susceptible to attack by a wide range of nucleophiles. The efficiency of the substitution reaction is influenced by the nucleophilicity of the attacking species. libretexts.org Stronger nucleophiles will react more readily.

Amines: Primary and secondary amines are good nucleophiles that can displace the chloride to form the corresponding substituted amines. The resulting product would be a secondary or tertiary amine, respectively.

Thiols: Thiolate anions (RS), formed by the deprotonation of thiols, are excellent nucleophiles and would readily react with this compound to yield a thioether.

Alkoxides: Alkoxide ions (RO), the conjugate bases of alcohols, are also strong nucleophiles and bases. They will react to form a new ether linkage. However, with bulkier alkoxides, elimination reactions can become a competitive pathway. masterorganicchemistry.com

Interactive Data Table: Products from Nucleophilic Substitution of this compound

NucleophileReagent ExampleProduct StructureProduct Class
AmineR-NH(_2)CH(_3)(CH(_2))(_5)CH(CH(_3))O(CH(_2))(_2)NHRSecondary Amine
ThiolateR-SNaCH(_3)(CH(_2))(_5)CH(CH(_3))O(CH(_2))(_2)SRThioether
AlkoxideR-ONaCH(_3)(CH(_2))(_5)CH(CH(_3))O(CH(_2))(_2)OREther

Elimination Reaction Pathways

In the presence of a strong base, this compound can undergo elimination reactions to form an alkene. libretexts.orglibretexts.org The most likely mechanism for a primary alkyl halide is the E2 (bimolecular elimination) pathway. lumenlearning.com

E1 and E2 Mechanistic Competitions in Long-Chain Ethers

For primary alkyl halides such as this compound, the E2 mechanism is strongly favored over the E1 mechanism. lumenlearning.com The E1 pathway proceeds through a carbocation intermediate, and primary carbocations are highly unstable. ucsb.edu Therefore, the energy barrier for the formation of a primary carbocation is prohibitively high.

The E2 mechanism is a concerted process where a base abstracts a proton from the carbon adjacent to the one bearing the chlorine (the (\beta)-carbon), while simultaneously the C-Cl bond breaks and a double bond is formed. lumenlearning.com The rate of the E2 reaction is second order, depending on the concentration of both the substrate and the base. msu.edu

Competition between S(_N)2 and E2 reactions is a key consideration. libretexts.org The outcome is influenced by the nature of the nucleophile/base. Strong, sterically hindered bases, such as potassium tert-butoxide, favor E2 elimination, whereas strong, unhindered nucleophiles, like iodide or hydrosulfide, favor S(_N)2 substitution. masterorganicchemistry.commsu.edu Elevated temperatures generally favor elimination over substitution. masterorganicchemistry.comyoutube.com

Interactive Data Table: Factors Influencing S(_N)2 vs. E2 Competition

FactorFavors S(_N)2Favors E2
Nucleophile/Base Strong, unhindered nucleophileStrong, sterically hindered base masterorganicchemistry.com
Temperature Lower temperaturesHigher temperatures masterorganicchemistry.comyoutube.com
Substrate Structure Primary halideTertiary halide (for comparison) lumenlearning.com

Formation and Characterization of Unsaturated Alkyl Ether Products

The E2 elimination reaction of this compound would result in the formation of 2-(vinyloxy)octane. This reaction involves the removal of a proton from the carbon adjacent to the ether oxygen and the elimination of the chloride ion.

The structure of the resulting unsaturated ether can be confirmed using spectroscopic techniques. In Infrared (IR) spectroscopy, the product would show a characteristic C=C stretching vibration. Nuclear Magnetic Resonance (NMR) spectroscopy would reveal signals corresponding to the vinyl protons, providing definitive evidence for the formation of the double bond.

Oxidation and Reduction Chemistry

The oxidation and reduction chemistry of this compound is less prominent compared to its substitution and elimination reactions. The molecule does not possess functional groups that are readily oxidized or reduced under standard conditions. The ether linkage is generally stable to many oxidizing and reducing agents. The alkyl chain is also relatively inert. However, under forcing conditions or with specific reagents, some reactions could be envisaged. For instance, radical halogenation could occur on the alkyl chain, but this is generally unselective. masterorganicchemistry.com More aggressive oxidation could lead to cleavage of the ether bond or oxidation of the alkyl chain, but such reactions are typically not synthetically useful due to a lack of selectivity.

Radical-Initiated Degradation Mechanisms in the Gas Phase

In the atmosphere, organic compounds like this compound are primarily degraded by radical-initiated oxidation, with the hydroxyl radical (•OH) being the most significant oxidant during the daytime. The degradation process is initiated by the abstraction of a hydrogen atom from the organic molecule, forming a carbon-centered radical and a molecule of water.

For this compound, there are several carbon-hydrogen bonds that are susceptible to hydrogen abstraction. The most likely sites for attack by the •OH radical are the hydrogen atoms on the carbon atoms adjacent to the ether oxygen, as the resulting radical is stabilized by the adjacent oxygen atom. The C-H bonds on the octyl chain, particularly the tertiary C-H bond at the 2-position, are also potential sites of abstraction.

The general mechanism for the •OH-initiated degradation of an ether like this compound in the gas phase can be outlined as follows:

Initiation: A hydroxyl radical abstracts a hydrogen atom from the molecule, forming an alkyl radical.

Propagation: The alkyl radical (R•) rapidly reacts with molecular oxygen (O2) to form a peroxy radical (ROO•). This peroxy radical can then react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO2), or it can react with other peroxy radicals.

Decomposition of the Alkoxy Radical: The alkoxy radical is a key intermediate that can undergo several reaction pathways, including:

Reaction with O2: This can lead to the formation of a carbonyl compound and a hydroperoxyl radical (HO2•).

Unimolecular Decomposition: This involves the cleavage of C-C or C-O bonds, leading to the formation of smaller, more volatile compounds. For an alkoxy radical formed at the 2-position of the octyl group, C-C bond cleavage would be a likely pathway.

Isomerization: The alkoxy radical can undergo intramolecular hydrogen shifts to form a more stable radical, which can then react further.

The specific products of the gas-phase degradation of this compound would depend on the initial site of hydrogen abstraction and the subsequent reactions of the resulting radicals. Potential products could include octan-2-one, 2-chloroethoxyacetaldehyde, and various smaller aldehydes and carboxylic acids.

Selective Functional Group Transformations via Redox Reactions

The chemical reactivity of this compound is characterized by its two main functional groups: the ether and the secondary alkyl chloride. These sites can undergo selective transformations through oxidation and reduction reactions.

Oxidation Reactions:

Ethers are generally resistant to oxidation under mild conditions. quora.com However, stronger oxidizing agents can lead to the cleavage of the C-H bonds adjacent to the ether oxygen, eventually forming esters or lactones, or cleaving the ether bond entirely. For this compound, oxidation could potentially yield esters at the carbon adjacent to the ether linkage. The secondary carbon of the octyl group could also be oxidized to a ketone.

Reduction Reactions:

The chloroalkane moiety is susceptible to reduction. The carbon-chlorine bond can be cleaved by various reducing agents, such as metal hydrides (e.g., lithium aluminum hydride) or through catalytic hydrogenation. This would result in the formation of 2-ethoxyoctane. The ether linkage is generally stable to most reducing agents. brainkart.com

Reaction TypeReagent/ConditionsPotential Product(s)Functional Group Transformed
Oxidation Strong Oxidizing Agent (e.g., KMnO4)Ketone at C2 of octyl chain, possible ether cleavage productsSecondary Alkyl, Ether
Reduction Metal Hydride (e.g., LiAlH4) or Catalytic Hydrogenation2-ethoxyoctaneChloroalkane

Hydrolytic Stability and Degradation Kinetics in Various Media

The hydrolytic stability of this compound is influenced by both the ether and the chloroalkane functional groups. Ethers are generally considered to be hydrolytically stable under neutral and basic conditions. researchgate.net However, under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack by water, leading to cleavage of the ether bond. brainkart.com

The chloroalkane part of the molecule is more prone to hydrolysis. The hydrolysis of secondary chloroalkanes can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. docbrown.infodocbrown.info

SN1 Mechanism: This pathway is favored in polar, protic solvents and with weak nucleophiles (like water). It involves the formation of a secondary carbocation intermediate at the 2-position of the octyl chain. This carbocation would then react with water to form an alcohol.

SN2 Mechanism: This pathway is favored in polar, aprotic solvents and with strong nucleophiles. It involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry.

The rate of hydrolysis of the C-Cl bond will be influenced by factors such as temperature and pH. studysmarter.co.uk Generally, the rate of hydrolysis of halogenoalkanes increases with increasing temperature. savemyexams.com In acidic or basic media, the reaction may be catalyzed.

Given the presence of the ether linkage, intramolecular reactions could also be possible under certain conditions, potentially leading to the formation of cyclic products.

Comparative Reactivity Analysis with Related Chloroalkyl Ethers

The reactivity of this compound can be better understood by comparing it with other chloroalkyl ethers.

Alkyl Chain Length: The length of the alkyl chain can influence reactivity through steric and electronic effects. In the case of chloroalkyl ethers, studies on related compounds have shown that carcinogenic activity increases as the alkyl chain length decreases. ca.gov While this is a toxicological endpoint, it suggests a potential increase in chemical reactivity with shorter alkyl chains, possibly due to decreased steric hindrance. For this compound, the long octyl chain might sterically hinder reactions at the chloro-substituted carbon and the ether oxygen compared to smaller analogues.

Halogen Position: The position of the chlorine atom relative to the ether oxygen is a critical determinant of reactivity. The reactivity of chloroalkyl ethers is known to increase the closer the chlorine atom is to the ether oxygen. ca.gov In this compound, the chlorine is on the ethoxy group, separated from the ether oxygen by a carbon atom (a β-chloroether). This would make it less reactive than an α-chloroether, where the chlorine is on the carbon atom directly attached to the ether oxygen. α-Chloroethers are highly reactive as the ether oxygen can stabilize the developing positive charge during nucleophilic substitution.

CompoundAlkyl Chain LengthHalogen PositionExpected Relative Reactivity
Chloromethyl methyl etherShortαHigh
1-Chloro-2-ethoxyethaneShortβModerate
This compound Long β Low to Moderate
1-Chloro-8-ethoxyoctaneLongωLow

Steric Effects: The bulky octyl group in this compound will exert significant steric hindrance. wikipedia.orglibretexts.org This will particularly affect reactions that require nucleophilic attack at the carbon bearing the chlorine atom (the 2-position of the octyl group) or at the carbon atoms adjacent to the ether oxygen. Steric hindrance generally slows down the rate of SN2 reactions. study.com For SN1 reactions, steric hindrance around the reaction center can also influence the stability of the carbocation intermediate and the ease of solvent access. study.com

Electronic Effects: The oxygen and chlorine atoms in this compound are electronegative, leading to a polarization of the C-O and C-Cl bonds. This creates partial positive charges on the carbon atoms bonded to them, making them electrophilic and susceptible to nucleophilic attack. The ether oxygen can also act as a Lewis base, coordinating with acids or electrophiles. The inductive effect of the chlorine atom will influence the reactivity of the adjacent C-H bonds towards radical abstraction.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual nuclei, primarily ¹H and ¹³C.

For a molecule with the complexity of 2-(2-Chloroethoxy)octane, one-dimensional NMR spectra can be crowded. Multi-dimensional NMR techniques are employed to resolve ambiguities and definitively assign signals by revealing through-bond correlations between nuclei. emerypharma.com

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to identify protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, this would reveal the connectivity within the octyl chain and the chloroethoxy group. For instance, the proton at the C2 position of the octyl chain would show correlations to the methyl protons at C1 and the methylene protons at C3. Similarly, correlations would be observed between the methylene protons of the chloroethoxy moiety (-O-CH₂-CH₂-Cl).

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C coupling). emerypharma.comprinceton.edu It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. Each CH, CH₂, and CH₃ group in this compound would produce a distinct correlation peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH and ³J_CH). princeton.eduyoutube.com This is crucial for piecing together the molecular skeleton. For example, HMBC would show a correlation between the protons on C3 of the octyl chain and the carbon at C2, confirming their connectivity. Critically, it would also reveal correlations between the protons of the octyl chain's C2 and the carbons of the chloroethoxy group, and vice-versa, unequivocally establishing the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound Predicted chemical shifts (δ) in ppm relative to TMS. Actual values may vary depending on solvent and experimental conditions.

Atom Position Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Key COSY Correlations (¹H-¹H) Key HMBC Correlations (¹H-¹³C)
Octyl-C1 ~0.88 (t) ~14.0 H-C2 C2, C3
Octyl-C2 ~3.50 (m) ~78.0 H-C1, H-C3 C1, C3, C4, Ethoxy-C1'
Octyl-C3 ~1.50 (m) ~35.0 H-C2, H-C4 C1, C2, C4, C5
Octyl-C4 to C7 ~1.2-1.4 (m) ~22-32 H-C(n-1), H-C(n+1) C(n-1), C(n+1), C(n-2), C(n+2)
Octyl-C8 ~0.90 (t) ~14.1 H-C7 C6, C7
Ethoxy-C1' ~3.75 (t) ~70.0 H-C2' C2', Octyl-C2

The flexibility of the octyl chain and the ethoxy group in this compound means it can adopt numerous conformations in solution. NMR spectroscopy can provide insights into the molecule's dynamic behavior and preferred shapes. auremn.org.brnih.gov The study of rotational isomerism around the C-C and C-O single bonds is key to understanding its three-dimensional structure. auremn.org.br

Analysis of vicinal proton-proton coupling constants (³J_HH) can provide information about the dihedral angles between adjacent protons, which in turn reflects the preferred staggered or eclipsed conformations of the carbon backbone. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used. These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. Observing a NOE/ROE between protons on the octyl chain and the chloroethoxy group could provide direct evidence for specific folded conformations.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of this compound would be dominated by vibrations characteristic of its alkane, ether, and chloroalkane functionalities.

C-H Stretching: The octane (B31449) portion of the molecule would give rise to strong, sharp bands in the 2850-3000 cm⁻¹ region of the IR spectrum, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂, and CH₃ groups. libretexts.org

C-O-C Stretching: The ether linkage is characterized by a strong C-O stretching band in the IR spectrum, typically appearing in the 1070-1150 cm⁻¹ region. This is often one of the most intense peaks in the spectrum of an ether.

C-Cl Stretching: The carbon-chlorine bond gives rise to a stretching vibration in the fingerprint region of the IR spectrum, generally between 600 and 800 cm⁻¹. The exact position can be sensitive to the conformation of the molecule.

CH₂ Bending: Methylene scissoring and rocking vibrations from the long alkyl chain and the ethoxy group would be visible in the 1450-1470 cm⁻¹ and 720-725 cm⁻¹ regions, respectively. libretexts.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Typical IR Intensity Typical Raman Intensity
C-H (Alkyl) Stretching 2850-3000 Strong Strong
C-H (Alkyl) Bending (Scissoring) 1450-1470 Medium Medium
C-O (Ether) Stretching 1070-1150 Strong Medium-Weak

To achieve a more profound understanding and confident assignment of the vibrational modes, experimental IR and Raman spectra can be correlated with spectra predicted from theoretical calculations. nih.gov Quantum chemical methods, such as Density Functional Theory (DFT), are used to calculate the optimized geometry of the molecule and its vibrational frequencies. nih.govresearchgate.net

This computational approach allows for the visualization of each vibrational mode, confirming whether a particular band corresponds to a simple stretching or bending of a single functional group or to a more complex, coupled motion of the entire molecular framework. mdpi.com Discrepancies between the experimental and scaled theoretical frequencies can often be explained by intermolecular interactions present in the condensed phase (liquid or solid) of the experimental sample, which are absent in the gas-phase theoretical calculation. nih.gov

Mass Spectrometry (MS) for Molecular Fingerprinting and Purity Assessment

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. docbrown.info

Upon ionization, typically by electron impact (EI), the this compound molecule would form a molecular ion ([M]⁺•), whose m/z value would confirm the molecular weight. This molecular ion is often unstable and undergoes fragmentation through characteristic pathways. Key expected fragmentation patterns include:

Alpha-Cleavage: The C-C bond adjacent to the ether oxygen is a likely point of cleavage. This would result in the loss of a hexyl radical (C₆H₁₃•) to form a stable, oxygen-containing cation.

Cleavage of the C-O Bond: The bond between the octyl C2 and the ether oxygen could break, leading to the formation of an octyl cation or a chloroethoxy cation.

Loss of Chloroethyl Radical: Cleavage can occur to lose a •CH₂CH₂Cl radical, leaving behind a charged octyloxy fragment.

Alkane Fragmentation: The octyl chain itself can fragment, producing a series of characteristic alkyl cations separated by 14 mass units (corresponding to CH₂ groups), with prominent peaks at m/z = 43, 57, 71, etc. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Possible Fragment Ion Fragmentation Pathway
192/194 [C₁₀H₂₁ClO]⁺• Molecular Ion (M⁺•) (³⁵Cl/³⁷Cl isotopes)
129/131 [C₄H₈ClO]⁺ Cleavage at C2-C3 of octyl chain
113 [C₈H₁₇]⁺ Loss of •OCH₂CH₂Cl
63/65 [C₂H₄Cl]⁺ Chloroethyl cation
57 [C₄H₉]⁺ Butyl cation from octyl chain

For purity assessment, MS is often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). nih.govnih.gov This allows for the separation of this compound from any starting materials, byproducts, or degradation products. The mass spectrometer then serves as a highly specific and sensitive detector, providing a mass spectrum for each separated component, confirming its identity and allowing for quantification to determine the purity of the target compound. nih.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust analytical method for the analysis of volatile and semi-volatile compounds like this compound. news-medical.netalwsci.com The technique combines the superior separation capability of gas chromatography with the sensitive detection and identification power of mass spectrometry. researchgate.net In GC, the sample is vaporized and separated into its individual components as it travels through a capillary column. news-medical.net Subsequently, the mass spectrometer fragments the eluted molecules into ions, creating a unique mass spectrum that serves as a "fingerprint" for the compound. news-medical.netalwsci.com

Research on related halogenated alkanes and ethers demonstrates that GC-MS is a primary tool for their analysis. researchgate.netoup.com For a compound like this compound, a non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., HP-5ms), is typically employed for separation. dtic.mil The analysis involves programming the oven temperature to ensure efficient separation from other components in a mixture. dtic.mil

The electron ionization (EI) mass spectrum of this compound would be expected to show characteristic fragmentation patterns. While a molecular ion peak may or may not be observed, key fragments would likely arise from the cleavage of the ether linkages and the loss of the chloroethoxy group or alkyl chain. Studies on similar molecules, such as 1-(2-chloroethoxy)-2-[(2-chloroethyl)thio]ethane, show characteristic fragments resulting from the loss of CH2Cl or other parts of the chloroethoxy chain. dtic.mil The presence of chlorine would be indicated by the characteristic isotopic pattern of the fragments containing a chlorine atom (approximately a 3:1 ratio for 35Cl and 37Cl isotopes).

Table 1: Illustrative GC-MS Parameters for Analysis of Halogenated Ethers This table is based on typical methods for related compounds and serves as an example.

Parameter Value
GC System Agilent 6890 or similar
Column HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Carrier Gas Helium, 1 mL/min
Injector Split/Splitless, 220-250°C
Oven Program 60°C initial, ramp at 15°C/min to 250°C
MS System Agilent 5975 or similar
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 50-450 amu
Source Temp. 150-230°C

Source: Adapted from methodologies used for related halogenated compounds. dtic.mil

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

While GC-MS is ideal for the volatile parent compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice for analyzing non-volatile, polar, or thermally unstable derivatives. news-medical.netthermofisher.com Should this compound undergo transformation (e.g., hydrolysis, oxidation) to form more polar, less volatile products such as alcohols or carboxylic acids, LC-MS would be essential for their identification and quantification. thermofisher.com

The LC-MS system separates compounds in a liquid mobile phase using a packed column before they are introduced into the mass spectrometer. alwsci.comthermofisher.com Ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate charged ions from the separated analytes. thermofisher.com

For potential derivatives of this compound, reversed-phase chromatography would likely be employed, using a C18 column with a mobile phase consisting of a water/organic solvent (e.g., methanol or acetonitrile) gradient. nih.gov For instance, the analysis of the related compound 2-(2-chloroethoxy)ethanol, a potential impurity or degradant, has been successfully achieved using LC-MS/MS. nih.govresearchgate.net In such cases, mass detection can be performed in multiple reaction monitoring (MRM) mode for high sensitivity and selectivity, which involves monitoring a specific precursor ion to product ion transition. researchgate.netrsc.org

Table 2: Example LC-MS/MS Parameters for Analysis of a Related Compound This table is based on the validated method for 2-(2-chloroethoxy)ethanol and illustrates a potential approach for derivatives.

Parameter Value
LC System UHPLC System
Column C18 column (e.g., 100 mm x 4.6 mm, 3 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: Methanol
Flow Rate 0.5 mL/min
Ionization Mode Positive Ion ESI or APCI
MS System Triple Quadrupole Mass Spectrometer
Detection Mode Multiple Reaction Monitoring (MRM)

Source: Adapted from validated methods for 2-(2-chloroethoxy)ethanol analysis. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of organic compounds by providing a highly accurate mass measurement of the molecule and its fragments. researchgate.net Unlike nominal mass spectrometers which measure mass to the nearest integer, HRMS instruments can measure mass to four or five decimal places. researchgate.netthermofisher.com This precision allows for the determination of the elemental formula of a compound, as each formula has a unique theoretical exact mass. researchgate.net

For this compound (C10H21ClO), HRMS can differentiate its molecular ion from other ions that may have the same nominal mass but different elemental compositions (isobaric interferences). thermofisher.comnih.gov This is particularly important in the analysis of complex samples where matrix interferences can mask the analyte signal at lower resolutions. thermofisher.com The ability to determine the exact mass with an error of less than 5 ppm is a powerful tool for confirming the identity of a compound without relying solely on a reference standard.

The use of HRMS is well-established for the analysis of halogenated organic compounds in various matrices. oup.comacs.org Techniques such as time-of-flight (TOF), Orbitrap, or magnetic sector mass analyzers are capable of achieving the high resolution required for these analyses. thermofisher.com By comparing the measured exact mass to the theoretical mass calculated from the elemental formula, a high degree of confidence in the compound's identification can be achieved.

Table 3: Theoretical Exact Mass Data for this compound

Isotope Elemental Formula Theoretical Monoisotopic Mass (Da)
35Cl C10H2135ClO 192.12810
37Cl C10H2137ClO 194.12515

Source: Calculated based on IUPAC atomic weights.

Based on a comprehensive search of available scientific literature, there are no specific computational chemistry or theoretical investigation studies focused solely on the compound “this compound.” The requested detailed research findings, data tables, and specific applications of theoretical models for this particular molecule are not present in the indexed scientific papers.

Therefore, it is not possible to generate an article with thorough, informative, and scientifically accurate content for each specified section and subsection as there is no research data to draw upon for "this compound."

To fulfill the user's request, one would need access to dedicated theoretical studies that have performed Density Functional Theory calculations, Coupled Cluster Theory analysis, Molecular Dynamics simulations, and reaction mechanism modeling specifically on this compound. Without such foundational research, any generated content would be speculative and not based on verifiable scientific findings.

Computational Chemistry and Theoretical Investigations

Structure-Reactivity Relationship (SAR) Studies

No Structure-Reactivity Relationship (SAR) studies specifically targeting 2-(2-Chloroethoxy)octane have been found in the public domain. Such studies would be essential for understanding how the structural features of the molecule influence its chemical or biological activity.

Computational Assessment of Substituent Effects

There is a lack of published research on the computational assessment of substituent effects on the this compound backbone. This type of investigation would typically involve quantum chemical calculations to determine how different functional groups might alter the electronic properties and reactivity of the molecule. Without this foundational research, no data tables or detailed findings can be presented.

Derivatization Strategies and Functionalization in Organic Synthesis

Synthetic Pathways to Novel Analogues and Derivatives

The terminal chloro group in 2-(2-Chloroethoxy)octane is a prime site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups and the synthesis of new molecular analogues.

The conversion of this compound to its amino-functionalized counterparts is typically achieved through nucleophilic substitution reactions. In these reactions, an amine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the chlorine, which results in the displacement of the chloride ion.

The reaction with ammonia (B1221849) can produce the primary amine, 2-(2-Octoxyethoxy)ethanamine. However, this primary amine product is also nucleophilic and can react with another molecule of this compound. savemyexams.comchemguide.co.uk This subsequent reaction leads to the formation of a secondary amine. The process can continue, yielding a tertiary amine and ultimately a quaternary ammonium (B1175870) salt, resulting in a mixture of products. chemguide.co.ukyoutube.comlibretexts.org To favor the formation of the primary amine, a large excess of the aminating agent (e.g., ammonia) is typically used. savemyexams.com This ensures that the haloalkane is more likely to encounter an ammonia molecule rather than the primary amine product. chemguide.co.uk The general mechanism involves the lone pair of electrons on the nitrogen atom attacking the delta-positive carbon of the C-Cl bond. chemrevise.org

Table 1: Reaction Parameters for Amination of Alkyl Chlorides

Reactant Nucleophile Reagent/Conditions Product Type Key Consideration
This compound Ammonia (NH₃) Large excess of NH₃ Primary Amine Excess nucleophile minimizes over-alkylation. savemyexams.com
This compound Primary Amine (R-NH₂) Stoichiometric control Secondary Amine Prone to further substitution. chemguide.co.uk

Introduction of Diverse Heteroatomic Moieties (e.g., sulfur, nitrogen)

Beyond simple amination, the chloro group can be displaced by other heteroatomic nucleophiles to introduce functionalities containing atoms like sulfur. Sulfur nucleophiles are particularly effective due to the high polarizability and nucleophilicity of sulfur. libretexts.orgmsu.edu

Thioethers, for instance, can be synthesized by reacting this compound with a thiol (R-SH) or a thiolate salt (R-S⁻). Thiolate ions are excellent nucleophiles and readily displace the chloride in an S_N2 reaction to form a stable C-S bond. libretexts.org An alternative and odorless approach involves the use of thiourea (B124793) as the sulfur source. taylorandfrancis.com Thiourea reacts with the alkyl halide to form an isothiouronium salt, which can then be hydrolyzed under basic conditions to yield the corresponding thiol, or used in one-pot syntheses to generate thioethers. taylorandfrancis.comresearchgate.net This method avoids the use of volatile and malodorous thiols. taylorandfrancis.com

These reactions significantly broaden the scope of derivatives accessible from this compound, enabling the creation of compounds with diverse electronic and steric properties for various applications in materials science and medicinal chemistry.

Strategies for Chromatographic Analysis Enhancement

Derivatization is a key strategy to improve the analytical performance of a compound in chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS). For this compound, these methods can enhance volatility, improve peak shape, and increase detection sensitivity.

While this compound is a volatile organic compound suitable for GC analysis, derivatization may be employed to improve its chromatographic behavior or detection limits, especially in complex matrices. gcms.cznih.gov Common derivatization techniques for compounds containing reactive functional groups include acylation and alkylation. libretexts.orgresearchgate.net

Acylation involves the reaction with an acylating agent, such as a perfluorinated acid anhydride (B1165640) (e.g., trifluoroacetic anhydride). gcms.cz This process can increase the volatility of a molecule. gcms.cz Furthermore, the introduction of fluorine atoms into the derivative significantly enhances its response with an electron capture detector (ECD), a highly sensitive detector for halogenated compounds. libretexts.org Alkylation, which replaces active hydrogens, is another common technique, though less directly applicable to the intact this compound molecule unless it is first transformed to introduce a reactive hydrogen (e.g., conversion to an alcohol). researchgate.net

For LC-MS analysis, particularly for trace-level quantification of potentially genotoxic impurities like alkyl chlorides, derivatization is crucial for enhancing ionization efficiency and achieving low detection limits. researchgate.netchromatographyonline.comuu.nl Neutral or poorly ionizable molecules like this compound can be chemically modified to incorporate a permanently charged or easily ionizable group. ddtjournal.com

A notable strategy involves using specialized derivatization reagents that react with alkylating agents. One such reagent is butyl 1-(pyridin-4-yl) piperidine (B6355638) 4-carboxylate (BPPC), a modification of 4-dimethylaminopyridine (B28879) (4-DMAP). researchgate.netnih.gov Alkyl chlorides are less reactive than corresponding bromides or iodides, often requiring elevated temperatures (e.g., 60°C) and extended reaction times to ensure complete derivatization. researchgate.netnih.gov The BPPC reagent reacts with the alkyl chloride to form a quaternary ammonium derivative. This derivative is highly polar and permanently charged, making it ideal for analysis by LC-MS with electrospray ionization (ESI). The resulting tagged molecule also exhibits specific fragmentation patterns in tandem mass spectrometry (MS/MS), allowing for highly selective and sensitive detection using techniques like multiple reaction monitoring (MRM). researchgate.netchromatographyonline.comnih.gov This approach enables the detection of alkyl halides at trace levels down to 1 mg/kg or lower. nih.gov

Table 2: Comparison of Derivatization Strategies for Chromatographic Analysis

Technique Strategy Reagent Example Target Moiety Advantage
GC Acylation Trifluoroacetic Anhydride (TFAA) Groups with active hydrogens (post-transformation) Increases volatility and enhances ECD response. gcms.czlibretexts.org

| LC-MS | Introduction of a permanent charge | Butyl 1-(pyridin-4-yl) piperidine 4-carboxylate (BPPC) | Alkyl Chloride | Improves ionization efficiency for ESI-MS; enables highly sensitive and selective trace analysis. researchgate.netnih.gov |

Applications of 2 2 Chloroethoxy Octane in Materials Science Research

Contribution to Tunable Material Characteristics

Modulation of Electronic and Optical Properties

The incorporation of 2-(2-Chloroethoxy)octane into material matrices can lead to significant alterations in their electronic and optical behaviors. The presence of the chlorine atom and the ether linkage can influence the dielectric constant and refractive index of a material. Research in this area is focused on leveraging these properties for applications in electronic components and optical films.

The introduction of alkoxy side chains, similar to the chloroethoxy group in the subject compound, has been theoretically shown to improve the electrical properties of certain organic molecules. While direct studies on this compound are limited, related research on similar structures suggests that the ether group can enhance the solubility and processability of conjugated polymers, which are integral to organic electronics. The polar nature of the chloroethoxy group can also influence charge transport mechanisms within a material.

Interactive Table: Hypothetical Impact of this compound on Material Properties

PropertyPredicted EffectPotential Application
Dielectric ConstantIncreaseHigh-frequency laminates, Capacitors
Refractive IndexModificationAnti-reflective coatings, Optical adhesives
Electron AffinityAlterationOrganic semiconductors, Photovoltaics

Impact on Mechanical and Thermal Stability of Materials

The integration of this compound into a material can also have a profound effect on its mechanical and thermal stability. The long octyl chain can introduce flexibility and act as an internal lubricant, potentially lowering the glass transition temperature and increasing the elasticity of polymers.

Conversely, the presence of the polar chloroethoxy group could lead to stronger intermolecular interactions, which might enhance the thermal stability of the material under certain conditions. The thermal decomposition pathways of materials containing this compound are a key area of investigation, as the release of chlorinated species at elevated temperatures could have implications for material longevity and environmental safety. Studies on the thermal cracking of related long-chain alkanes like iso-octane indicate that the decomposition mechanisms are complex and highly temperature-dependent.

Exploration in Nanomaterials and Nanotechnology Applications

The application of this compound in the realm of nanomaterials and nanotechnology is an emerging field of interest. Its potential use as a solvent, a capping agent, or a functionalizing ligand in the synthesis of nanoparticles is being explored. The chloro-functional group offers a reactive site for further chemical modifications, allowing for the attachment of nanoparticles to other molecules or surfaces.

In the context of nanotechnology, this compound could be utilized in the formulation of nanoemulsions or as a component in self-assembling systems. The amphiphilic nature of molecules with both alkyl chains and polar groups can be exploited to create ordered nanostructures, which are foundational to the development of advanced sensors, drug delivery systems, and catalytic platforms. Further research is necessary to fully elucidate the role that this compound can play in these cutting-edge applications.

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